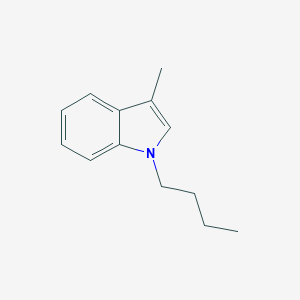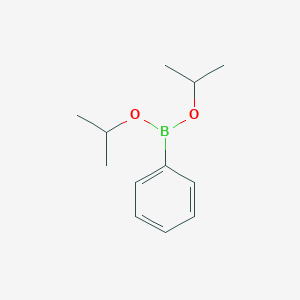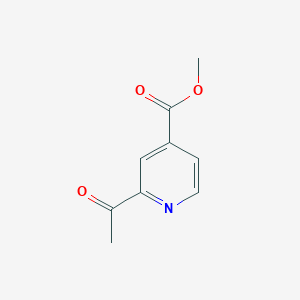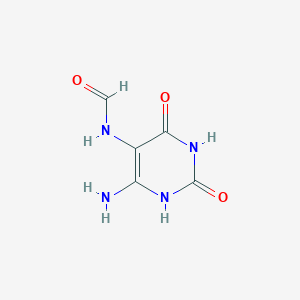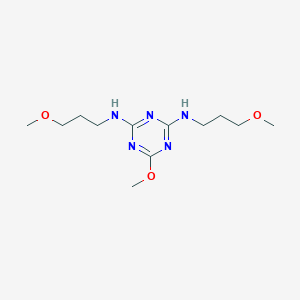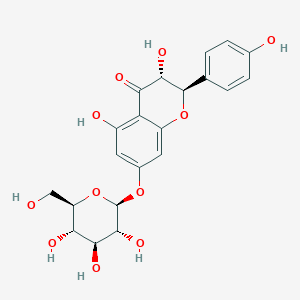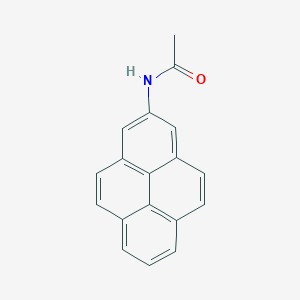
N-Pyren-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pyren-2-ylacetamide is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. This compound is classified as an amide, and its chemical structure consists of a pyrene ring attached to an acetamide group. The synthesis of N-Pyren-2-ylacetamide is relatively simple and can be accomplished using a variety of methods. In
Wissenschaftliche Forschungsanwendungen
N-Pyren-2-ylacetamide has been investigated for its potential applications in various fields of research. One of the most promising areas of research involves the use of N-Pyren-2-ylacetamide as a fluorescent probe for the detection of DNA damage. This compound has been shown to selectively bind to damaged DNA, allowing for the detection and quantification of DNA damage in cells. N-Pyren-2-ylacetamide has also been investigated for its potential applications in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in electronic devices.
Wirkmechanismus
The mechanism of action of N-Pyren-2-ylacetamide is not fully understood. However, it is believed that this compound binds to DNA through intercalation, a process in which the compound inserts itself between the base pairs of the DNA helix. This binding is thought to occur selectively to damaged DNA, allowing for the detection and quantification of DNA damage.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-Pyren-2-ylacetamide are not well understood. However, this compound has been shown to be non-toxic to cells at concentrations commonly used in research experiments. Additionally, N-Pyren-2-ylacetamide has been shown to be stable under a variety of conditions, making it a promising candidate for use in various research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Pyren-2-ylacetamide in lab experiments is its ability to selectively bind to damaged DNA, allowing for the detection and quantification of DNA damage in cells. Additionally, this compound exhibits excellent charge transport properties, making it a promising candidate for use in electronic devices. However, one of the limitations of using N-Pyren-2-ylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving N-Pyren-2-ylacetamide. One area of research involves the development of new fluorescent probes based on the structure of N-Pyren-2-ylacetamide for the detection of DNA damage. Another area of research involves the use of N-Pyren-2-ylacetamide in the development of new electronic devices. Finally, there is also potential for the use of N-Pyren-2-ylacetamide in the field of drug delivery, as this compound has been shown to exhibit good biocompatibility and stability under a variety of conditions.
Conclusion:
N-Pyren-2-ylacetamide is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. This compound has been investigated for its potential applications as a fluorescent probe for the detection of DNA damage, as well as its potential use in the field of organic electronics. While the mechanism of action and physiological effects of N-Pyren-2-ylacetamide are not fully understood, this compound has been shown to be non-toxic to cells at concentrations commonly used in research experiments. Additionally, N-Pyren-2-ylacetamide exhibits excellent charge transport properties and is stable under a variety of conditions, making it a promising candidate for use in various research applications.
Synthesemethoden
The synthesis of N-Pyren-2-ylacetamide can be achieved through a variety of methods. One of the most common methods involves the reaction of pyrene-2-carboxylic acid with thionyl chloride to form pyrene-2-chloride. This intermediate compound is then reacted with acetamide to form N-Pyren-2-ylacetamide. Another method involves the reaction of pyrene-2-carboxylic acid with acetic anhydride and pyridine to form N-acetylpyrene-2-carboxamide, which is then converted to N-Pyren-2-ylacetamide through the use of thionyl chloride.
Eigenschaften
CAS-Nummer |
1732-14-5 |
|---|---|
Produktname |
N-Pyren-2-ylacetamide |
Molekularformel |
C18H13NO |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
N-pyren-2-ylacetamide |
InChI |
InChI=1S/C18H13NO/c1-11(20)19-16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-10H,1H3,(H,19,20) |
InChI-Schlüssel |
FODXCWHSOLTOJH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |
Kanonische SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |
Andere CAS-Nummern |
1732-14-5 |
Synonyme |
N-(Pyren-2-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



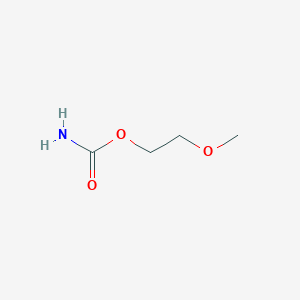
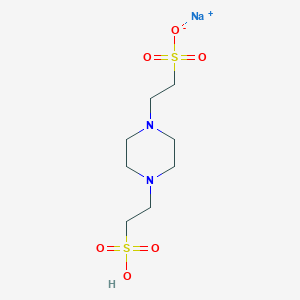
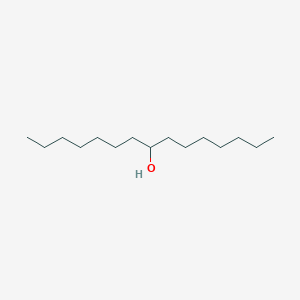
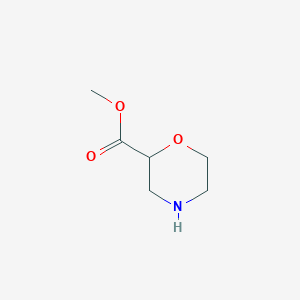
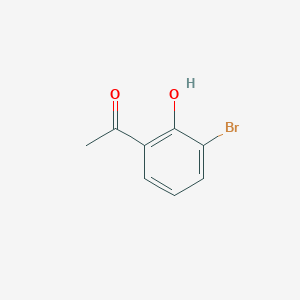
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)
